

5-Aminomethyl-3-methoxyisoxazole CAS number

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Compound of Interest

Compound Name: 5-Aminomethyl-3-methoxyisoxazole

Cat. No.: B3256749

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An In-depth Technical Guide to **5-Aminomethyl-3-methoxyisoxazole**

Compound Identification

Property	Value	Reference
CAS Number	2763-94-2	[1][2]
IUPAC Name	(3-methoxy-1,2-oxazol-5-yl)methanamine	[2]
Molecular Formula	C5H8N2O2	[1][2]
Molecular Weight	128.13 g/mol	[1][2]
Canonical SMILES	<chem>COC1=NOC(=C1)CN</chem>	[2]
InChI Key	IVMFFAPHOPXMAD-UHFFFAOYSA-N	[1][2]
Purity	Typically 95%	[1]

Introduction

5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound belonging to the isoxazole family.[2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is considered a privileged scaffold in medicinal chemistry due to its wide

range of biological activities.[1] This compound is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its unique structure, featuring a methoxy group at the 3-position and an aminomethyl group at the 5-position, contributes to its distinct chemical and biological properties, making it a valuable molecule in neuropharmacology and as a building block for the synthesis of other biologically active compounds.[2]

Synthesis and Experimental Protocols

Several synthetic routes for **5-Aminomethyl-3-methoxyisoxazole** have been documented.

Method 1: From 3-bromo-5-methylisoxazole

A common method involves a nucleophilic substitution reaction starting from 3-bromo-5-methylisoxazole.[1] One approach is the refluxing of 3-bromo-5-aminomethylisoxazole with potassium hydroxide in methanol.[1] Another variation starts with the reaction of 3-bromo-5-methylisoxazole with methanol and potassium hydroxide under reflux conditions to yield the final product.[1][2]

Method 2: Reduction of a Carboxylic Acid Derivative

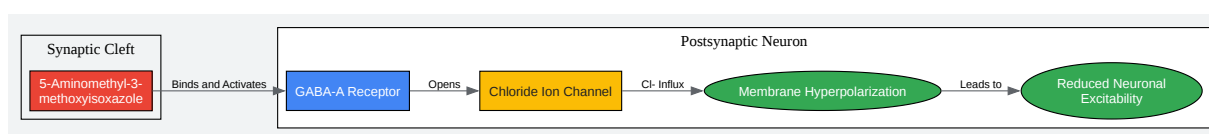
An alternative strategy involves the reduction of 3-methoxyisoxazole-5-carboxylic acid using diborane.[1][2] The precursor, 3-methoxyisoxazole-5-carboxylic acid, can be synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with potassium carbonate and methyl iodide in dimethylformamide.[1]

Method 3: Multi-step Synthesis from 2,3-dichloro-1-propene

A multi-step synthesis has been described that begins with 2,3-dichloro-1-propene and proceeds through a 5-chloromethyl-3-bromoisoxazole intermediate.[1] The initial step involves the reaction of 2,3-dichloro-1-propene with potassium bicarbonate, water, and dibromoformaldoxime in ethyl acetate, which forms 5-chloromethyl-3-bromoisoxazole with an 81% yield.[1]

Biological Activity and Mechanism of Action

5-Aminomethyl-3-methoxyisoxazole is recognized as a potent GABA-A receptor agonist.[1] [2] The isoxazole ring mimics the carboxyl group of GABA, allowing it to bind to and activate GABA-A receptors.[1] This activation facilitates the opening of chloride ion channels, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration results in hyperpolarization of the neuronal membrane, reducing its excitability.[1] This mechanism of action suggests potential therapeutic applications in managing neurological conditions such as anxiety disorders and epilepsy.[2]



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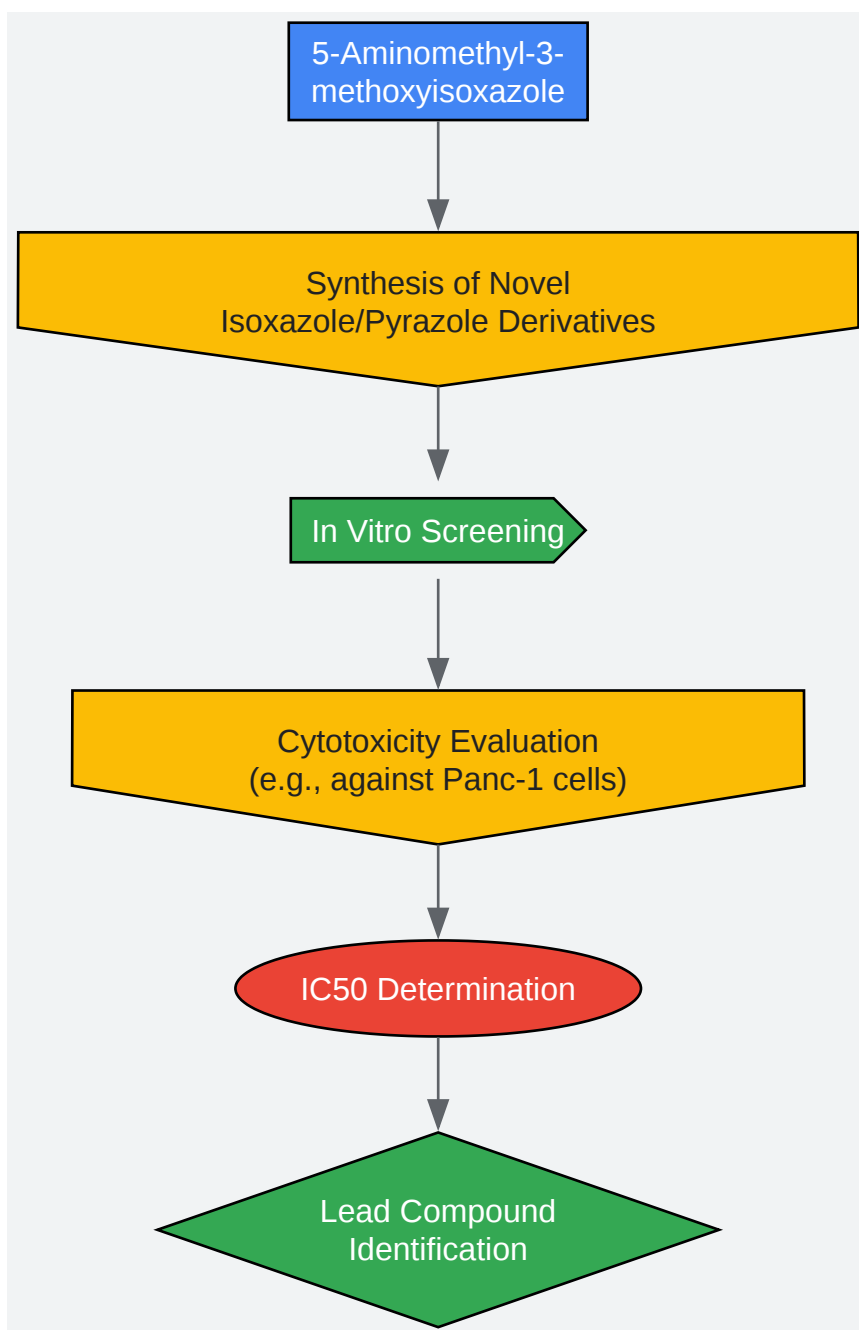
GABA-A Receptor Agonist Signaling Pathway

Applications in Research

Beyond its direct neuropharmacological effects, **5-Aminomethyl-3-methoxyisoxazole** serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[2]

Anticancer Research

Preliminary research has indicated that derivatives of this compound may possess cytotoxic properties.[1] It has been used in the synthesis of novel isoxazole/pyrazole derivatives which have shown high cytotoxic potency against Panc-1 carcinoma cell lines.[2] The antiproliferative activity of such compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the cancer cell proliferation in vitro.[1]



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Workflow for Anticancer Drug Discovery

Agrochemicals

The compound is also utilized in the development of agrochemicals designed to enhance crop yield or protect plants from pests.[2]

Safety and Handling

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

- Handling: Use only under a chemical fume hood.[3] Wear personal protective equipment, including gloves and eye protection.[4] Avoid dust formation and inhalation.[3][4] Wash hands thoroughly after handling.[3]
- Storage: Keep in a dry, cool, and well-ventilated place.[3] Store in a tightly closed container.[5]
- In case of exposure:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]
 - Skin: Wash with plenty of soap and water.[4]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

This compound is intended for research use only and is not for human or veterinary use.[1][2]

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References

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